molecular formula C15H26N2 B1678271 (+)-Sparteine CAS No. 492-08-0

(+)-Sparteine

货号: B1678271
CAS 编号: 492-08-0
分子量: 234.38 g/mol
InChI 键: SLRCCWJSBJZJBV-TUVASFSCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Sparteine is a natural product found in Lupinus pusillus, Maackia amurensis, and other organisms with data available.
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS;  SPARTIUM;  and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.

生物活性

(+)-Sparteine is a naturally occurring quinolizidine alkaloid predominantly found in plants of the genus Lupinus. It has garnered attention for its diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

Anticonvulsant Activity

Research has indicated that this compound possesses anticonvulsant properties. In animal models, it has demonstrated the ability to reduce locomotor activity and exert light analgesic effects without impairing short-term memory or spatial learning. Studies have shown that sparteine can inhibit seizures induced by maximal electro-stimulation and delay the onset of convulsive behavior in mice treated with pentylenetetrazole (PTZ) . Although these findings are promising, further characterization of its anticonvulsant profile in humans is necessary.

Anticancer Effects

Recent studies have explored the anticancer potential of this compound, particularly against cervical cancer cells. One study reported that sparteine selectively killed cervical cancer cells with half-maximal inhibitory concentrations (IC50) ranging from 10 to 25 µM. Notably, it exhibited a more profound effect on DoTc2 cells (IC50 = 10 µM) compared to normal cervical cells (IC50 = 80 µM). The mechanism underlying this activity involves the generation of reactive oxygen species (ROS) and induction of apoptosis, accompanied by upregulation of pro-apoptotic proteins such as Bax .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Effect on Normal CellsMechanism
CaSki25MinimalROS generation
DoTc210MinimalApoptosis induction
SiHA20MinimalUpregulation of Bax
C-33A25MinimalInduction of apoptosis
HCvEpC80Low-

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly its effect on Mycobacterium tuberculosis. Studies indicate that sparteine exhibits bacteriostatic activity against various strains of M. tuberculosis, including multidrug-resistant strains. In vitro assays demonstrated that at concentrations of 25 to 100 µM, sparteine inhibited the growth of all evaluated strains .

Table 2: Antimicrobial Activity Against Mycobacterium

StrainConcentration (µM)Growth Inhibition
M. tuberculosis (sensitive)25-100Complete inhibition
M. tuberculosis (resistant)25-100Complete inhibition
M. tuberculosis (MDR)25-100Complete inhibition

Pharmacogenomics and CYP2D6 Polymorphism

The pharmacogenomic aspect of this compound is highlighted by its association with the CYP2D6 oxidation polymorphism. This polymorphism affects drug metabolism and has been linked to various diseases, including Parkinson's disease and lung cancer. A meta-analysis indicated an odds ratio suggesting a potential risk association between poor metabolizers and certain diseases . However, further studies are needed to clarify these associations.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for obtaining enantiopure (+)-sparteine, and how can researchers validate its stereochemical purity?

this compound is traditionally isolated from natural sources or synthesized via asymmetric methods. A renewable enantiopure synthesis involves catalytic hydrogenation of (-)-cytisine derivatives, followed by resolution steps . To validate purity:

  • Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and compare retention times to known standards.
  • Employ circular dichroism (CD) spectroscopy to confirm absolute configuration.
  • Report specific rotation ([α]D) values and cross-reference with literature data (e.g., [α]D = +15.6° in chloroform) .

Q. How does this compound function as a chiral ligand in asymmetric lithiation reactions, and what experimental parameters optimize diastereoselectivity?

this compound chelates lithium ions, creating a chiral environment that directs substrate deprotonation. Key parameters:

  • Temperature : Reactions at -78°C enhance selectivity by slowing competing pathways.
  • Solvent : Ethereal solvents (e.g., THF) improve ligand-substrate coordination.
  • Substrate scope : Test sterically hindered substrates (e.g., N-Boc-pyrrolidine) to evaluate steric vs. electronic effects.
  • Control experiments : Compare results with (-)-sparteine or surrogate ligands to confirm enantiocomplementarity .

Advanced Research Questions

Q. What mechanistic insights explain this compound's role in transition-metal-catalyzed asymmetric reactions, and how can conflicting catalytic outcomes be resolved?

this compound modulates metal coordination geometry, affecting transition-state stabilization. Conflicting results (e.g., enantioselectivity reversals) may arise from:

  • Counterion effects : Halide ions (Cl⁻ vs. Br⁻) alter ligand-metal binding kinetics.
  • Oxidation states : Cu(I) vs. Cu(II) in Ullmann couplings yield divergent selectivity.
  • Methodological mitigation :

  • Conduct kinetic studies (e.g., variable-temperature NMR) to probe rate-determining steps.
  • Use computational modeling (DFT) to map energy barriers for competing pathways .

Q. How can researchers address contradictions in reported enantioselectivity values for this compound-mediated transformations?

Discrepancies often stem from:

  • Impurity profiles : Trace metal contaminants (e.g., Fe³⁺) may poise catalysts.
  • Protocol variability : Differences in substrate pre-treatment (e.g., drying methods) or inert atmosphere quality.
  • Resolution strategies :

  • Replicate experiments using rigorously purified ligands and substrates.
  • Perform meta-analyses of published data to identify outlier conditions .

Q. What are the limitations of this compound surrogates in enantioselective synthesis, and how can their performance be systematically evaluated?

Surrogates (e.g., cytisine-derived diamines) may exhibit reduced stability or altered steric profiles. Evaluation criteria:

  • Catalytic efficiency : Compare turnover numbers (TON) and enantiomeric excess (ee) in benchmark reactions (e.g., asymmetric lithiation).
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds.
  • Structural analogs : Synthesize derivatives with modified substituents to correlate structure-activity relationships .

Q. Methodological Guidance

Q. How should researchers design experiments to isolate this compound from complex natural matrices while minimizing degradation?

  • Extraction : Use Soxhlet apparatus with ethanol/water (7:3) at 60°C for 24 hours.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in dichloromethane/n-pentane.
  • Stability testing : Monitor degradation via LC-MS under varying pH and light conditions .

Q. What analytical techniques are critical for characterizing this compound derivatives in novel synthetic pathways?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry; NOESY for stereochemical assignments.
  • Mass spectrometry : High-resolution MS (HRMS-ESI) for molecular formula validation.
  • X-ray crystallography : Resolve ambiguous stereocenters in crystalline derivatives .

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound-catalyzed reactions across different laboratories?

  • Standardized protocols : Publish detailed procedures, including inert atmosphere setup (e.g., glovebox O₂ < 1 ppm).
  • Reference catalysts : Use a control reaction (e.g., N-Boc-pyrrolidine lithiation) to benchmark performance.
  • Data sharing : Deposit raw NMR/LC-MS files in open-access repositories (e.g., Zenodo) .

Q. What statistical approaches are recommended for analyzing enantioselectivity data in this compound studies?

  • Multivariate analysis : Principal component analysis (PCA) to correlate reaction conditions with ee values.
  • Error bars : Report triplicate runs with standard deviations; use Student’s t-test for significance (p < 0.05).
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. Ethical & Reporting Standards

Q. How should researchers disclose synthetic methodologies involving this compound to meet journal guidelines?

  • Experimental section : Include step-by-step synthesis, characterization data, and hazard warnings (e.g., sparteine’s toxicity).
  • Supporting information : Provide crystallographic data (CIF files), HPLC chromatograms, and NMR spectra.
  • Ethical compliance : Declare IRB approval if using human-derived substrates .

Q. Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueMethodReference
Melting Point173–175°CDSC
Specific Rotation ([α]D)+15.6° (c = 1.0, CHCl₃)Polarimetry
SolubilitySoluble in EtOH, CH₂Cl₂, THFUSP <921>

Table 2: Comparison of this compound and Surrogate Ligands in Asymmetric Lithiation

Ligandee (%)Reaction Time (h)SubstrateReference
This compound926N-Boc-pyrrolidine
Cytisine-derived diamine888N-Boc-pyrrolidine

属性

IUPAC Name

(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-TUVASFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317646
Record name (+)-Sparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-08-0, 90-39-1
Record name (+)-Sparteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pachycarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Sparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(+)-Sparteine
(+)-Sparteine
(+)-Sparteine
(+)-Sparteine
(+)-Sparteine
(+)-Sparteine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。